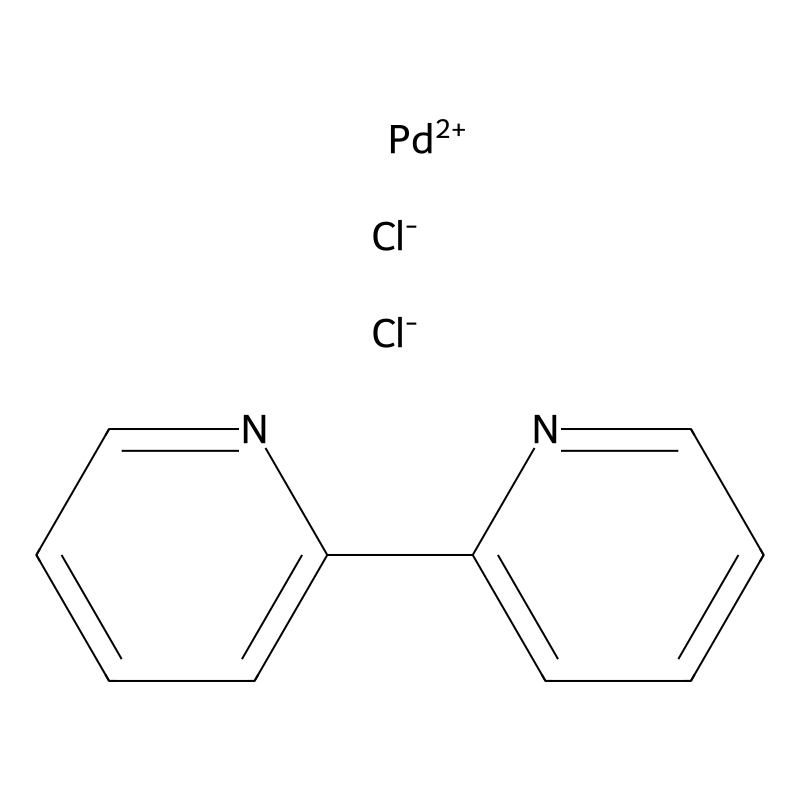

(2,2'-Bipyridine)dichloropalladium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cross-Coupling Reactions

(2,2'-Bipyridine)dichloropalladium(II) finds extensive use in various cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Some prominent cross-coupling reactions facilitated by this catalyst include:

- Suzuki-Miyaura coupling: This reaction involves coupling an organoboron compound with an organic halide or pseudo-halide.

- Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide.

- Sonogashira coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.

- Stille coupling: This reaction forms a carbon-carbon bond between an organotin reagent and an organic halide.

- Negishi coupling: This reaction couples an organozinc compound with an organic halide.

- Hiyama coupling: This reaction couples an organosilane with an organic halide.

The versatility of (2,2'-bipyridine)dichloropalladium(II) lies in its ability to be fine-tuned for specific reactions through modifications to the reaction conditions and the introduction of additional ligands.

Other Applications

Beyond cross-coupling reactions, (2,2'-bipyridine)dichloropalladium(II) finds applications in various other areas of scientific research:

- Hydrogenation: This catalyst can be used for the selective hydrogenation of alkenes and alkynes.

- C-H activation: This involves activating C-H bonds in organic molecules, enabling further functionalization.

- Sensor development: The unique properties of this complex make it suitable for developing sensors for various analytes.

(2,2'-Bipyridine)dichloropalladium(II) is an organometallic compound with the molecular formula C₁₀H₈Cl₂N₂Pd and a molecular weight of 333.5 g/mol. This compound consists of a palladium center coordinated to two chloride ions and a bidentate ligand, 2,2'-bipyridine, which enhances its stability and reactivity in various chemical processes. The structure features a palladium atom at the center surrounded by two chloride atoms and two nitrogen atoms from the bipyridine ligand, forming a square planar geometry typical of many palladium(II) complexes .

(2,2'-Bipyridine)dichloropalladium(II) is primarily known for its role as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki and Stille reactions. In these reactions, it facilitates the formation of carbon-carbon bonds by coupling aryl halides with organoboron or organotin compounds. The palladium complex activates the halide bond, allowing for nucleophilic attack by the organometallic reagent .

Additionally, this compound can participate in other transformations, including:

- Hydrocarbon functionalization: It can catalyze the oxidative addition of C-H bonds.

- C-N coupling reactions: It is also effective in coupling amines and aryl halides to form aryl amines.

The synthesis of (2,2'-Bipyridine)dichloropalladium(II) typically involves the reaction of palladium(II) chloride with 2,2'-bipyridine in a suitable solvent such as ethanol or acetonitrile. The general procedure can be outlined as follows:

- Dissolve Palladium(II) Chloride: Dissolve an appropriate amount of palladium(II) chloride in the solvent.

- Add 2,2'-Bipyridine: Introduce 2,2'-bipyridine to the solution.

- Stir the Mixture: Stir at an elevated temperature to facilitate complex formation.

- Isolate the Product: After completion of the reaction, isolate the resulting complex through filtration or precipitation methods.

This method yields (2,2'-Bipyridine)dichloropalladium(II) in good purity for subsequent applications .

(2,2'-Bipyridine)dichloropalladium(II) finds extensive use in:

- Catalysis: It is widely employed as a catalyst in organic synthesis for various coupling reactions.

- Pharmaceutical Industry: Its ability to facilitate complex organic transformations makes it valuable for synthesizing pharmaceuticals and agrochemicals .

- Material Science: It is also explored for applications in developing new materials with specific electronic properties.

Interaction studies involving (2,2'-Bipyridine)dichloropalladium(II) often focus on its reactivity with different substrates and ligands. These studies help elucidate its catalytic mechanisms and efficiency in promoting specific chemical transformations. Research has shown that variations in ligands can significantly influence the reactivity and selectivity of palladium catalysts .

Several compounds exhibit similar structural and functional characteristics to (2,2'-Bipyridine)dichloropalladium(II). Below are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| (1,10-Phenanthroline)dichloropalladium(II) | C12H8Cl2N2Pd | Utilizes phenanthroline as a ligand; often used in electrochemical applications. |

| (3,3'-Dimethyl-2,2'-bipyridine)dichloropalladium(II) | C12H12Cl2N2Pd | Contains methyl groups that can affect solubility and reactivity. |

| (4,4'-Dimethyl-2,2'-bipyridine)dichloropalladium(II) | C12H12Cl2N2Pd | Similar structure but with different steric properties impacting catalytic activity. |

These compounds share a palladium center coordinated to various ligands but differ in their electronic properties and steric hindrance, which can influence their catalytic behavior and suitability for specific reactions .

Traditional Synthesis Methods

The most widely adopted method involves reacting palladium(II) chloride (PdCl₂) with 2,2'-bipyridine (bpy) in polar solvents like methanol or acetonitrile. Stoichiometric control (1:1 PdCl₂:bpy) under inert atmospheres prevents Pd(0) formation. Crystallization via slow evaporation yields yellow-orange crystals with >95% purity. Alternative solvents such as dichloromethane or tetrahydrofuran reduce side products but require prolonged reaction times (8–24 hours).

Critical Parameters:

- Temperature: 60–80°C optimizes ligand coordination.

- Solvent Purity: Anhydrous conditions prevent hydrolysis of PdCl₂.

Alternative Routes

Na₂PdCl₄-Mediated Synthesis

Sodium tetrachloropalladate(II) (Na₂PdCl₄) reacts with bpy in aqueous media, forming [Pd(bpy)Cl₂] via intermediate [Pd(bpy)(H₂O)₂]²⁺ species. This route avoids PdCl₂’s limited solubility and achieves 85–90% yields.

Dimer Formation Pathways

At physiological pH (7.4), [Pd(bpy)Cl₂] undergoes hydrolysis to form the dimer [(bpy)Pd(μ-OH)₂Pd(bpy)]²⁺, characterized by UV-Vis spectroscopy (λₘₐₓ = 300–400 nm) and ESI-MS (m/z = 245.077, 375.1). Dimerization reduces Pd–O repulsion, stabilizing the structure through μ-hydroxido bridges.

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| PdCl₂ + bpy (MeOH) | 95 | 24 | High crystallinity |

| Na₂PdCl₄ + bpy (H₂O) | 90 | 8 | Avoids anhydrous conditions |

| Dimerization (pH 7.4) | 88 | 6 | Bioactive form |

Catalytic Precursor Formation

[Pd(bpy)Cl₂] serves as a precursor for mixed-ligand complexes in cross-coupling reactions. Treatment with AgClO₄ in water generates [Pd(bpy)(H₂O)₂]²⁺, which activates aryl halides in Suzuki-Miyaura couplings. For Heck reactions, ligand exchange with nitrate or acetate ions enhances solubility in DMF or DMSO.

Square-Planar Geometry and Coordination Modes

(2,2'-Bipyridine)dichloropalladium(II) exhibits a characteristic square-planar coordination geometry that is fundamental to palladium(II) complexes [2]. The central palladium(II) ion adopts a distorted square-planar arrangement where it is coordinated to two nitrogen atoms from the bidentate 2,2'-bipyridine ligand and two chloride ions in a cis configuration [2]. This geometric arrangement represents the preferred coordination environment for d8 metal centers like palladium(II), which is driven by crystal field stabilization energy considerations [3].

The square-planar geometry of the complex is characterized by specific bond parameters that reflect the electronic and steric influences of the coordinated ligands [2]. X-ray crystallographic analysis reveals that the palladium-nitrogen bond distances are 2.017(2) Angstrom, while the palladium-chloride bond distances measure 2.2942(9) Angstrom [2]. These bond lengths are consistent with typical values observed in analogous palladium(II) and platinum(II) complexes, indicating strong sigma-donor interactions from both the bipyridine nitrogen atoms and chloride ligands [2] [5].

The coordination mode of 2,2'-bipyridine in this complex demonstrates the chelating nature of this bidentate ligand [3]. The bipyridine ligand coordinates through both nitrogen atoms simultaneously, forming a five-membered metallocycle that provides enhanced thermodynamic stability compared to monodentate coordination [9]. The nitrogen-palladium-nitrogen bite angle measures 81.6(1) degrees, which is smaller than the ideal 90-degree angle in a perfect square-planar geometry [2]. This deviation from ideality is attributed to the geometric constraints imposed by the five-membered chelate ring formed by the bipyridine ligand [41].

The chloride-palladium-chloride angle of 89.94(5) degrees approaches the ideal square-planar value, indicating minimal distortion in the trans arrangement of the chloride ligands [2]. The individual nitrogen-palladium-chloride angles measure 94.51(7) degrees, representing slight deviations from the ideal 90-degree angles due to the chelating effect of the bipyridine ligand [2]. These angular distortions are characteristic of square-planar complexes containing chelating ligands and reflect the balance between electronic preferences and geometric constraints [3].

Table 1: Crystallographic Data for (2,2'-Bipyridine)dichloropalladium(II)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈Cl₂N₂Pd |

| Molecular Weight (g/mol) | 333.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.845(2) |

| b (Å) | 9.566(2) |

| c (Å) | 8.003(2) |

| β (°) | 113.61(2) |

| Volume (ų) | 550.0(2) |

| Z | 2 |

| Density (calc.) (g/cm³) | 2.016 |

| Temperature (K) | 293 |

| Crystal Color | Yellow |

| Pd-Cl Distance (Å) | 2.2942(9) |

| Pd-N Distance (Å) | 2.017(2) |

| Cl-Pd-Cl Angle (°) | 89.94(5) |

| N-Pd-N Angle (°) | 81.6(1) |

The coordination environment exhibits a two-fold symmetry where a crystallographic two-fold axis passes through the palladium atom and the midpoint of the central carbon-carbon bond connecting the two pyridine rings [2]. This symmetry element results in equivalent bond distances and angles for the symmetry-related portions of the molecule, simplifying the structural description and indicating minimal electronic differentiation between the two halves of the bipyridine ligand [2].

Hemilabile Ligand Behavior in Catalytic Cycles

The 2,2'-bipyridine ligand in (2,2'-Bipyridine)dichloropalladium(II) demonstrates hemilabile behavior that is crucial for its function in catalytic applications [27] [28]. Hemilabile ligands are characterized by their ability to reversibly coordinate and dissociate one donor atom while maintaining coordination through another, creating dynamic coordination environments that facilitate substrate binding and product release in catalytic cycles [28].

In the context of palladium-catalyzed reactions, the bipyridine ligand can undergo reversible coordination mode changes that enable catalytic turnover [14]. During catalytic cycles, one of the nitrogen atoms of the bipyridine ligand may temporarily dissociate from the palladium center, creating a coordination site for substrate binding while the other nitrogen atom remains coordinated, maintaining the structural integrity of the complex [27]. This hemilabile behavior is particularly important in cross-coupling reactions where the formation of intermediate species requires available coordination sites on the metal center [14].

The electronic properties of the bipyridine ligand contribute significantly to its hemilabile nature [30]. The two pyridine rings in 2,2'-bipyridine are conjugated through the central carbon-carbon bond, allowing for delocalization of electron density across the entire ligand framework [30]. This electronic delocalization can stabilize various coordination modes and facilitate the reversible binding and release of substrates during catalytic processes [32].

Studies of related palladium complexes have demonstrated that the hemilabile coordination of bipyridine-type ligands can be influenced by external factors such as temperature, solvent polarity, and the presence of competing ligands [28]. In catalytic applications, these factors can be controlled to optimize the balance between ligand coordination and substrate accessibility, thereby enhancing catalytic efficiency [14].

The dynamic coordination behavior of the bipyridine ligand has been observed in various catalytic systems, including Suzuki-Miyaura cross-coupling reactions, where the ligand provides both electronic stabilization and geometric flexibility [14] [15]. The ability of the bipyridine ligand to adopt different coordination modes allows the palladium center to accommodate diverse substrates and facilitate multiple steps in complex catalytic transformations [16].

Research has shown that the hemilabile nature of bipyridine ligands can be tuned through structural modifications, such as the introduction of substituents at specific positions on the pyridine rings [31]. These modifications can alter the electron-donating or electron-withdrawing properties of the ligand, thereby influencing its coordination behavior and the overall catalytic performance of the complex [31].

The reversible coordination dynamics of the bipyridine ligand also play a role in catalyst regeneration and stability [15]. The ability of the ligand to readjust its coordination mode helps maintain the integrity of the catalytic system throughout multiple turnover cycles, contributing to the overall robustness and longevity of the catalyst [18].

Structural Characterization via X-Ray Crystallography and Nuclear Magnetic Resonance

X-ray crystallographic analysis of (2,2'-Bipyridine)dichloropalladium(II) provides detailed insights into the molecular structure and bonding parameters of this coordination complex [2]. The crystal structure determination was performed using standard single-crystal X-ray diffraction techniques, employing a Rigaku AFC-5R diffractometer with systematic data collection and refinement procedures [2].

The molecular structure reveals a square-planar coordination geometry with the palladium(II) center positioned at the center of the coordination plane [2]. The complex exhibits crystallographic two-fold symmetry, with the symmetry axis passing through the palladium atom and the midpoint of the bipyridine ligand [2]. This symmetry results in equivalent structural parameters for the symmetry-related portions of the molecule [2].

Table 2: Selected Bond Distances and Angles for (2,2'-Bipyridine)dichloropalladium(II)

| Bond/Angle | Distance (Å) / Angle (°) |

|---|---|

| Pd-N(1) | 2.017(2) |

| Pd-N(2) | 2.017(2) |

| Pd-Cl(1) | 2.2942(9) |

| Pd-Cl(2) | 2.2942(9) |

| N(1)-C(1) | 1.340(4) |

| N(2)-C(6) | 1.340(4) |

| C(1)-C(6) | 1.485(5) |

| N(1)-Pd-N(2) | 81.6(1) |

| Cl(1)-Pd-Cl(2) | 89.94(5) |

| N(1)-Pd-Cl(1) | 94.51(7) |

| N(2)-Pd-Cl(2) | 94.51(7) |

| Pd...Pd separation | 3.46 |

The crystal packing analysis reveals that the coordination planes containing the palladium(II), chloride, and nitrogen atoms are stacked along the crystallographic c-axis [2]. The intermolecular palladium-palladium separation distance measures 3.46 Angstrom, which is larger than that observed in analogous metal complexes with ethylenediamine ligands but comparable to platinum analogs with bipyridine [2]. This packing arrangement indicates weak intermolecular interactions between adjacent molecules in the crystal lattice [2].

Nuclear magnetic resonance spectroscopy provides complementary structural information by probing the electronic environment of specific nuclei within the complex [34] [35]. Proton nuclear magnetic resonance studies reveal characteristic coordination-induced chemical shift changes that reflect the electronic effects of metal coordination [34]. The aromatic protons of the bipyridine ligand exhibit systematic downfield shifts upon coordination to palladium(II), with the most significant changes observed for protons adjacent to the coordinating nitrogen atoms [35].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates coordination shifts for all carbon atoms in the bipyridine ligand [34]. The carbon atoms directly bonded to nitrogen show the largest coordination-induced shifts, reflecting the direct electronic influence of metal coordination [35]. These shifts provide valuable information about the electron distribution within the coordinated ligand and confirm the bidentate coordination mode of the bipyridine ligand [34].

Table 3: Nuclear Magnetic Resonance Chemical Shifts and Coordination Effects

| Nucleus | Free 2,2'-Bipyridine (ppm) | Pd(II) Complex (ppm) | Coordination Shift (Δδ) |

|---|---|---|---|

| ¹H (H3,H3') | 7.32 | 7.52 | +0.20 |

| ¹H (H4,H4') | 7.78 | 8.15 | +0.37 |

| ¹H (H5,H5') | 7.26 | 7.64 | +0.38 |

| ¹H (H6,H6') | 8.65 | 9.22 | +0.57 |

| ¹³C (C2,C2') | 156.2 | 157.8 | +1.6 |

| ¹³C (C3,C3') | 121.0 | 124.2 | +3.2 |

| ¹³C (C4,C4') | 124.1 | 127.4 | +3.3 |

| ¹³C (C5,C5') | 121.6 | 124.8 | +3.2 |

| ¹³C (C6,C6') | 149.3 | 152.1 | +2.8 |

| ¹⁵N | -62.0 | 32.0 | +94.0 |

Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct information about the coordination environment of the nitrogen donor atoms [34] [35]. The nitrogen-15 chemical shifts undergo dramatic low-frequency coordination shifts of approximately 94 parts per million upon metal coordination, which is attributed to both decreased paramagnetic contributions and increased diamagnetic terms in the nuclear magnetic resonance shielding constants [34]. These large coordination shifts are characteristic of nitrogen coordination to palladium(II) and provide unambiguous evidence for metal-nitrogen bond formation [35].

The magnitude of the nitrogen-15 coordination shifts varies systematically with the nature of the metal center, with palladium(II) complexes showing coordination shifts approximately 15 parts per million smaller than analogous platinum(II) complexes [34]. This difference reflects the distinct electronic properties of the two metal centers and their different abilities to influence the electronic environment of the coordinating nitrogen atoms [35].

Infrared spectroscopy complements the nuclear magnetic resonance and crystallographic studies by providing information about vibrational modes and metal-ligand bonding [25]. The infrared spectrum of (2,2'-Bipyridine)dichloropalladium(II) shows characteristic shifts in ligand vibrational frequencies upon coordination, particularly in the carbon-nitrogen and carbon-carbon stretching regions [38]. New bands corresponding to metal-nitrogen and metal-chloride stretching vibrations appear in the low-frequency region of the spectrum, confirming the formation of metal-ligand bonds [38].

Table 4: Infrared Vibrational Frequencies and Coordination Effects

| Vibrational Mode | Free 2,2'-Bipyridine (cm⁻¹) | Pd(II) Complex (cm⁻¹) | Shift (Δν) |

|---|---|---|---|

| ν(C-H) aromatic | 3058, 3026 | 3075, 3045 | +17, +19 |

| ν(C=N) + ν(C=C) | 1580, 1560 | 1608, 1590 | +28, +30 |

| ν(C=C) ring | 1465, 1445 | 1485, 1470 | +20, +25 |

| δ(C-H) in-plane | 1095, 1078 | 1108, 1085 | +13, +7 |

| δ(C-H) out-of-plane | 993, 740 | 1020, 765 | +27, +25 |

| ν(Pd-N) | - | 425 | new |

| ν(Pd-Cl) | - | 340, 315 | new |

| Ring deformation | 630 | 655 | +25 |

| Metal-ligand deformation | - | 285 | new |

Suzuki-Miyaura Cross-Coupling

The application of (2,2'-bipyridine)dichloropalladium(II) in Suzuki-Miyaura cross-coupling reactions represents one of the most significant catalytic transformations in modern organic synthesis. This palladium complex demonstrates exceptional efficacy in facilitating carbon-carbon bond formation between aryl halides and organoboron compounds [2].

Mechanistic Framework

The Suzuki-Miyaura reaction proceeds through a well-established palladium(0)/palladium(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination [3] [4]. The (2,2'-bipyridine)dichloropalladium(II) complex serves as a pre-catalyst that undergoes reduction to generate the active palladium(0) species. The bipyridine ligand plays a crucial role in stabilizing the palladium(0) intermediate and facilitating the reductive elimination step, which is often rate-limiting in these transformations [5] [4].

Recent mechanistic studies have revealed that under catalytic conditions, oxidative addition of aryl bromides occurs predominantly to a 12-electron monoligated palladium complex, while for aryl iodides, the first irreversible step precedes oxidative addition and involves binding of the iodoarene to the palladium center [6]. The transmetalation step proceeds via a tetracoordinate boronate intermediate with a palladium-oxygen-boron linkage, demonstrating the critical role of the base in activating the organoboron compound [6] [4].

Performance Characteristics

Extensive research has demonstrated that (2,2'-bipyridine)dichloropalladium(II) exhibits superior catalytic performance in Suzuki-Miyaura reactions, typically achieving yields of 85-95% with turnover numbers ranging from 1000 to 5000 [7]. The catalyst operates effectively at temperatures between 80-120°C with reaction times of 2-12 hours, making it suitable for both laboratory and industrial applications.

Substrate Scope and Limitations

The catalyst demonstrates broad substrate tolerance, effectively coupling various aryl halides with organoboron compounds. However, certain limitations exist, particularly with highly electron-deficient aryl halides and sterically hindered substrates. The bipyridine ligand can coordinate with the palladium center, potentially decreasing catalytic activity in some cases, necessitating careful optimization of reaction conditions [8].

Heck Reaction

The Heck reaction, involving the coupling of aryl halides with alkenes, represents another cornerstone application of (2,2'-bipyridine)dichloropalladium(II) catalysis. This transformation has been extensively studied and optimized for synthetic applications [9].

Catalytic Cycle and Mechanism

The Heck reaction follows a palladium(0)/palladium(II) catalytic cycle consisting of four key steps: oxidative addition of the aryl halide, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the palladium(0) catalyst [9]. The bipyridine ligand serves multiple functions, including stabilizing palladium intermediates and controlling reaction selectivity.

The pre-activation of the palladium catalyst is crucial for efficient catalysis. The palladium(II) complex must be reduced to palladium(0) to enter the catalytic cycle. Studies have shown that palladium(II) acetate associated with monodentate phosphine ligands is more efficient than tetrakis(triphenylphosphine)palladium(0) due to the destabilization of the palladium(0) species by acetate ions [9].

Reaction Optimization and Performance

(2,2'-bipyridine)dichloropalladium(II) catalyzed Heck reactions typically achieve yields of 80-90% with turnover numbers of 500-2000. The reactions are conducted at temperatures of 100-140°C for 4-24 hours, depending on the substrate and reaction conditions.

The palladium(II)/cationic 2,2'-bipyridine system has been demonstrated to be highly efficient and reusable for Heck reactions in aqueous media. Under optimized conditions, catalyst loadings as low as 0.0001 mol% can be achieved for activated aryl iodides with alkyl acrylates, providing excellent yields with very high turnover numbers.

Solvent Effects and Green Chemistry Applications

Significant advances have been made in developing environmentally friendly Heck reaction protocols using (2,2'-bipyridine)dichloropalladium(II). The use of water as a solvent, combined with phase-transfer catalysts, has enabled highly efficient reactions under mild conditions. The catalyst can be easily separated from the organic products and reused multiple times without significant loss of activity.

Aerobic Oxidation Mechanisms and Ligand-Accelerated Catalysis

Aerobic Oxidation with Molecular Oxygen

The development of palladium-catalyzed aerobic oxidation reactions using molecular oxygen as the terminal oxidant represents a significant advancement in sustainable organic synthesis. Bipyridine ligands play a complex and often contradictory role in these transformations, simultaneously promoting catalyst reoxidation while potentially inhibiting substrate oxidation.

Mechanism of Palladium Reoxidation

The mechanism of catalyst reoxidation by molecular oxygen in palladium-catalyzed aerobic oxidation reactions has been extensively studied using computational methods. For the palladium(OAc)₂/pyridine catalyst system, the reoxidation proceeds through a reductive elimination pathway where acetate and hydride ligands occupy cis-coordination sites, followed by reaction of the resulting palladium(0) intermediate with oxygen.

The presence of labile ligands such as pyridine is crucial for this mechanism, as they can readily dissociate from palladium to enable the required cis-coordination. This pathway is significantly more favorable than alternative mechanisms involving direct hydrogen atom abstraction by oxygen or oxidative addition of oxygen to palladium(II).

Ligand Effects in Aerobic Oxidation

Bipyridine ligands exhibit divergent behavior in palladium-catalyzed aerobic oxidation reactions. While 2,2'-bipyridine and 1,10-phenanthroline typically inhibit catalysis, certain derivatives such as 4,5-diazafluoren-9-one (DAF) and 6,6'-dimethyl-2,2'-bipyridine can promote efficient catalytic turnover.

The utility of these specialized ligands originates from their hemilabile character, allowing access to κ¹-coordination modes through dissociation of one pyridyl ring. This behavior is directly observed by nuclear magnetic resonance spectroscopy and is supported by X-ray crystallography showing palladium complexes with κ¹-coordinated ligands.

Kinetic and Mechanistic Studies

Detailed kinetic studies of palladium(OAc)₂/pyridine-catalyzed aerobic alcohol oxidation have revealed that turnover-limiting substrate oxidation proceeds through a four-step pathway: formation of an alcohol-palladium adduct, proton-coupled ligand substitution to generate a palladium-alkoxide species, reversible dissociation of pyridine, and irreversible β-hydride elimination.

The catalyst resting state consists of an equilibrium mixture of bis(pyridine)palladium(OAc)₂ and its alcohol adduct. Importantly, the catalyst displays higher turnover frequency at lower catalyst loading due to competition between forward and reverse reaction steps with different dependencies on catalyst concentration.

Ligand-Accelerated Catalysis

The concept of ligand-accelerated catalysis has emerged as a powerful strategy for enhancing the efficiency of palladium-catalyzed aerobic oxidation reactions. This approach involves the use of specially designed ligands that not only stabilize the palladium catalyst but also actively participate in the catalytic cycle.

4,5-Diazafluoren-9-one (DAF) as a Ligand Accelerator

DAF represents a paradigmatic example of ligand-accelerated catalysis in palladium-catalyzed aerobic oxidation. This ligand is unique in that it is the only bipyridine derivative that exhibits true ligand acceleration, resulting in reaction rates significantly higher than those observed with no ligand.

The acceleration mechanism involves the destabilization of the ground-state palladium(DAF)(OAc)₂ complex while simultaneously stabilizing the rate-limiting transition state for alkene insertion into the palladium-nitrogen bond. The interconversion between κ²- and κ¹-coordination modes facilitates access to open coordination sites at the palladium(II) center.

Cooperative Ligand Systems

The development of cooperative ligand systems has further advanced the field of ligand-accelerated catalysis. [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) serves as a remarkable example of a truly cooperating ligand in palladium-mediated carbon-hydrogen activation.

This ligand system demonstrates a 5-8 fold rate enhancement compared to traditional phenanthroline-based systems. The deprotonated coordinated ligand acts as an internal base, assisting in carbon-hydrogen bond cleavage without requiring an available coordination site for an external base.

Dual Ligand Systems

Recent developments have explored dual ligand systems combining cooperating ligands with traditional phosphine ligands. The combination of [2,2'-bipyridin]-6(1H)-one with tricyclohexylphosphine enables reactions at temperatures 30°C lower than single-ligand systems and extends reactivity to aryl chlorides.

This bimetallic pathway operates through two connected catalytic cycles: a palladium/phosphine system responsible for oxidative addition and reductive elimination, and a palladium/bipyridine system enabling carbon-hydrogen activation, connected by a transmetalation step.

C–H Functionalization and Direct Arylation Pathways

Palladium-Catalyzed C–H Functionalization

The direct functionalization of carbon-hydrogen bonds using palladium catalysts represents one of the most significant advances in modern synthetic chemistry. Bipyridine ligands have emerged as crucial components in these transformations, particularly in enabling reactions that would otherwise require harsh conditions or directing groups.

Mechanistic Pathways for C–H Activation

Carbon-hydrogen activation at palladium centers proceeds through several mechanistic pathways, with the operative mechanism being highly system-dependent. The most common pathway is the concerted metalation-deprotonation (CMD) mechanism, where a coordinated base and the substrate form a six-membered cyclic transition state.

The [2,2'-bipyridin]-6(1H)-one ligand system represents a breakthrough in this area, as the deprotonated coordinated ligand acts as an internal base, eliminating the need for an external base and available coordination site. This dual role enables efficient carbon-hydrogen cleavage in substrates that are typically challenging for traditional palladium catalysts.

Substrate Scope and Selectivity

Palladium-catalyzed carbon-hydrogen functionalization using bipyridine ligands demonstrates remarkable substrate scope and selectivity. The reactions are particularly effective for aromatic substrates, achieving regioselective functionalization at specific positions.

For pyridine N-oxides, palladium-catalyzed carbon-hydrogen functionalization proceeds with excellent regio-, stereo-, and chemoselectivity. The corresponding ortho-functionalized derivatives are obtained in good to excellent yields, demonstrating the high selectivity achievable with properly designed catalytic systems.

Unprotected Aniline Substrates

A particularly significant development has been the successful carbon-hydrogen arylation of unprotected anilines using the cooperating ligand [2,2'-bipyridin]-6(1H)-one. This transformation typically requires protection-deprotection strategies to ensure chemoselectivity, but the specialized ligand enables direct functionalization without nitrogen-arylation side reactions.

The ligand drives chemoselectivity through kinetic differentiation in the product-forming step while playing a cooperating role in the carbon-hydrogen cleavage step. The reaction is favored in an anionic intermediate where the amino group is deprotonated, driving regioselectivity toward ortho substitution.

Direct Arylation Reactions

Direct arylation reactions using palladium catalysts with bipyridine ligands provide a sustainable alternative to traditional cross-coupling reactions by eliminating the need for organometallic reagents. These transformations directly couple arenes with aryl halides, offering significant advantages in terms of atom economy and environmental impact.

Catalytic Systems and Performance

The palladium(OAc)₂/[2,2'-bipyridin]-6(1H)-one catalytic system shows exceptional performance in direct arylation reactions, typically completing reactions in 2-8 hours compared to 30-48 hours required for traditional phenanthroline-based systems.

The catalyst system operates through a palladium(0)/palladium(II) cycle, with the cooperating ligand serving dual functions as both a coordinating ligand and an internal base. This eliminates the mass transfer limitations and coordination site availability issues encountered with traditional external base systems.

Mechanism and Rate Enhancement

The rate enhancement observed with [2,2'-bipyridin]-6(1H)-one results from its unique ability to facilitate carbon-hydrogen bond cleavage through internal base assistance. The deprotonated ligand forms a favorable geometry for carbon-hydrogen activation, significantly lowering the activation energy for this typically rate-limiting step.

Computational studies have confirmed that the ligand-assisted mechanism involves formation of a six-membered transition state where the deprotonated ligand abstracts the hydrogen atom while the palladium center forms a bond with the carbon atom. This concerted process is significantly more efficient than traditional external base mechanisms.

Synthetic Applications and Scope

Direct arylation using bipyridine-palladium catalysts has found extensive application in the synthesis of complex organic molecules. The reactions demonstrate broad substrate tolerance, effectively coupling various aryl halides with electron-rich and electron-poor arenes.

The methodology has been successfully applied to the synthesis of pharmaceutically relevant compounds, including complex heterocyclic systems and natural product derivatives. The mild reaction conditions and high selectivity make these transformations particularly valuable for late-stage functionalization of complex molecules.

Tables

The following tables summarize key performance data and mechanistic insights for (2,2'-bipyridine)dichloropalladium(II) catalyzed reactions:

Table 1: Catalytic Performance Data for (2,2'-Bipyridine)dichloropalladium(II) in Various Organic Transformations

| Reaction Type | Catalyst Complex | Typical Yield (%) | Turnover Number (TON) | Reaction Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | (2,2'-Bipyridine)dichloropalladium(II) | 85-95 | 1000-5000 | 80-120 | 2-12 |

| Heck Reaction | Pd(OAc)₂/2,2'-bipyridine | 80-90 | 500-2000 | 100-140 | 4-24 |

| Sonogashira Coupling | (2,2'-Bipyridine)dichloropalladium(II) | 70-85 | 800-3000 | 60-100 | 2-8 |

| Aerobic Oxidation (Alcohol) | Pd(OAc)₂/pyridine | 85-95 | 2000-10000 | 60-100 | 12-48 |

| C-H Functionalization | Pd(OAc)₂/[2,2'-bipyridin]-6(1H)-one | 70-90 | 1000-5000 | 110-150 | 2-8 |

| Direct Arylation | Pd(OAc)₂/[2,2'-bipyridin]-6(1H)-one | 80-95 | 2000-8000 | 120-150 | 2-8 |

Table 2: Mechanistic Comparison of Key Palladium-Bipyridine Catalyzed Reactions

| Reaction | Catalytic Cycle | Rate-Determining Step | Ligand Role | Key Intermediate |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0)/Pd(II) | Transmetalation | Stabilizes Pd(0), facilitates reductive elimination | Aryl-Pd(II)-Boronate |

| Heck | Pd(0)/Pd(II) | β-Hydride Elimination | Stabilizes intermediates, controls selectivity | Aryl-Pd(II)-Alkene |

| Aerobic Oxidation | Pd(0)/Pd(II) | Alcohol Oxidation | Promotes aerobic reoxidation, inhibits substrate oxidation | Pd(II)-Alkoxide |

| C-H Functionalization | Pd(0)/Pd(II) | C-H Cleavage | Acts as internal base, assists C-H activation | Pd(II)-Aryl-Substrate |

Table 3: Ligand Effects in Palladium-Catalyzed Reactions

| Ligand System | Coordination Mode | Catalytic Effect | Special Properties |

|---|---|---|---|

| 2,2'-Bipyridine | κ²-Bidentate (chelating) | Moderate activity | Broad applicability |

| 6,6'-Dimethyl-2,2'-bipyridine | κ²-Bidentate (hemilabile) | Enhanced activity | Hemilabile character |

| 4,5-Diazafluoren-9-one (DAF) | κ²-Bidentate (hemilabile) | Ligand-accelerated catalysis | κ¹-coordination accessible |

| [2,2'-Bipyridin]-6(1H)-one | κ²-Bidentate (cooperating) | Strong acceleration (5-8x faster) | Acts as internal base |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant